H-Asn(Trt)-OH
Description
Evolution of Protecting Group Strategies in Organic Synthesis
The use of protecting groups is a critical strategy in multi-step organic synthesis, allowing for chemoselectivity by temporarily modifying a functional group to prevent it from reacting. wikipedia.org In peptide synthesis, this concept is essential to avoid the polymerization of amino acids and other undesirable side reactions. nih.govresearchgate.net
Early peptide synthesis was conducted in the solution phase, a method that remains useful for large-scale industrial production. wikipedia.org The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field. masterorganicchemistry.comnih.gov In SPPS, the C-terminal amino acid is anchored to a solid polymer resin, and subsequent amino acids are added one by one in a cyclical process of deprotection, washing, and coupling. masterorganicchemistry.compeptide.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each step. drivehq.com
The evolution of SPPS has been closely tied to the development of different protecting group strategies. Two major schemes have dominated the field:
Boc/Bzl Strategy : This was the initial strategy developed by Merrifield. masterorganicchemistry.com It uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminal α-amino group and more acid-stable benzyl (B1604629) (Bzl)-based groups for "permanent" side-chain protection. wikipedia.orgpeptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide's linkage to the resin are cleaved at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgpeptide.com
Fmoc/tBu Strategy : This later development uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups, such as tert-butyl (tBu) or trityl (Trt), for side-chain protection. wikipedia.orgpeptide.com The Fmoc group is typically removed with a dilute solution of a base like piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comwikipedia.org This strategy is often preferred because it avoids the repeated use of acid for N-terminal deprotection and the harsh conditions (HF) required for final cleavage in the Boc/Bzl scheme. wikipedia.orgdrivehq.com
The continuous development of new protecting groups aims to improve synthesis efficiency, minimize side reactions, and allow for the creation of more complex and sensitive peptides. nih.govub.edu
Significance of Orthogonal Protecting Groups in Complex Peptide Synthesis
The synthesis of complex peptides, such as those that are cyclic, branched, or contain post-translational modifications, requires a sophisticated protecting group strategy. nih.govub.edu The concept of "orthogonality" is central to this approach. iris-biotech.deiris-biotech.de Orthogonal protecting groups are sets of protecting groups that can be removed under completely different chemical conditions. peptide.comiris-biotech.de This allows for the selective deprotection of one functional group while others remain protected. nih.govjocpr.com
The most widely used orthogonal protection scheme in modern SPPS is the Fmoc/tBu strategy. wikipedia.orgiris-biotech.de
The Fmoc group (protecting the α-amino group) is labile to basic conditions (e.g., piperidine). wikipedia.org
The tBu-based groups (protecting the side chains) are labile to acidic conditions (e.g., TFA). wikipedia.orgiris-biotech.de
This orthogonality is crucial because it allows for the removal of the temporary N-terminal Fmoc group at each step of peptide elongation without affecting the permanent side-chain protecting groups. peptide.com
In contrast, the Boc/Bzl scheme is not truly orthogonal because both the temporary Boc group and the permanent Bzl-based groups are removed by acid, albeit of different strengths. peptide.comiris-biotech.de The Boc group is removed with moderate acid, while Bzl groups require a very strong acid. peptide.com
The ability to selectively remove protecting groups is vital for synthesizing modified peptides. For example, a side-chain protecting group that is orthogonal to both the N-terminal (Fmoc) and other side-chain (tBu) protectors can be removed while the peptide is still on the resin. This allows for specific modifications at that site, such as labeling, glycosylation, or the formation of a cyclic peptide through a side-chain linkage. wikipedia.orgpeptide.com
| Strategy | N-terminal Protection | N-terminal Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Orthogonality |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc (Base-labile) | Piperidine | tBu, Trt (Acid-labile) | TFA | Fully Orthogonal wikipedia.org |
| Boc/Bzl | Boc (Acid-labile) | TFA (moderate) | Bzl (Acid-labile) | HF (strong) | Quasi-orthogonal peptide.comiris-biotech.de |
Role of Side-Chain Protection in Suppressing Undesired Reactions during Peptide Elongation
Many of the 20 proteinogenic amino acids have reactive functional groups in their side chains. peptide.comicdst.org These include the carboxyl groups of aspartic and glutamic acid, the amino group of lysine, the hydroxyl groups of serine and threonine, and the sulfhydryl group of cysteine, among others. creative-peptides.comacs.org If left unprotected during peptide synthesis, these groups can participate in a variety of undesired side reactions, leading to the formation of impurities and a lower yield of the target peptide. nih.goviris-biotech.de
Side-chain protecting groups are considered "permanent" during the synthesis, meaning they must be stable to the conditions used for repeated N-terminal deprotection but removable during the final cleavage step. creative-peptides.comiris-biotech.de
Common side reactions that are suppressed by side-chain protection include:
Aspartimide Formation : The side-chain carboxyl group of an aspartic acid (Asp) residue can attack the peptide backbone, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of an iso-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group instead of the main-chain one. peptide.com
Pyroglutamate Formation : An N-terminal glutamine (Gln) residue can cyclize under basic conditions to form pyroglutamate, which terminates the peptide chain. peptide.com
Guanidinylation : The free N-terminus of the growing peptide can react with uronium/aminium-based coupling reagents, forming a guanidine (B92328) moiety that irreversibly caps (B75204) the chain. peptide.com
Oxidation : The side chain of methionine (Met) is susceptible to oxidation, while the indole (B1671886) ring of tryptophan (Trp) can be modified during acid-mediated cleavage. peptide.com
| Amino Acid | Side-Chain Functional Group | Common Protecting Group (Fmoc/tBu Strategy) |
|---|---|---|
| Aspartic Acid (Asp) | Carboxyl | O-tert-butyl (OtBu) creative-peptides.com |
| Glutamic Acid (Glu) | Carboxyl | O-tert-butyl (OtBu) creative-peptides.com |
| Lysine (Lys) | Amino | tert-butyloxycarbonyl (Boc) researchgate.net |
| Arginine (Arg) | Guanidinium | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) researchgate.net |
| Cysteine (Cys) | Thiol | Trityl (Trt) researchgate.net |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-butyl (tBu) peptide2.com |
| Histidine (His) | Imidazole | Trityl (Trt) peptide2.com |
| Tryptophan (Trp) | Indole | tert-butyloxycarbonyl (Boc) peptide.com |
| Asparagine (Asn) | Amide | Trityl (Trt) peptide2.com |
Overview of Asparagine Derivatives in Modern Peptide Chemistry
Asparagine (Asn) presents unique challenges in peptide synthesis. While its side-chain amide is less nucleophilic than an amino group, it can still cause problematic side reactions. acs.org Under certain conditions, especially during the activation of the C-terminal carboxyl group for coupling, the side-chain amide can undergo dehydration to form a nitrile. peptide.com Another significant issue is the spontaneous, non-enzymatic deamidation of asparagine residues, where the side-chain amide is hydrolyzed to a carboxylic acid, converting the Asn residue into aspartic acid. acs.orgnih.gov This reaction often proceeds through a cyclic succinimide intermediate, which can also lead to peptide bond cleavage. acs.org
To mitigate these problems, the side-chain amide of asparagine is often protected. One of the most effective and widely used protecting groups for this purpose is the trityl (Trt) group. peptide2.compeptide.com This leads to the use of the derivative N-gamma-Trityl-L-asparagine, or H-Asn(Trt)-OH . peptide.com
The use of this compound in peptide synthesis offers several key advantages:
Prevention of Dehydration : The bulky trityl group effectively prevents the dehydration of the side-chain amide to a nitrile during the coupling step. peptide.com
Suppression of Deamidation : Protection with the Trt group hinders the intramolecular cyclization that leads to aspartimide formation and subsequent deamidation.
Improved Solubility : The unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF. In contrast, the trityl-protected version, Fmoc-Asn(Trt)-OH, is readily soluble, which greatly facilitates its use in automated peptide synthesizers. peptide.com
This compound serves as a crucial building block in SPPS, ensuring that asparagine can be incorporated into peptide sequences efficiently and with high fidelity. The trityl group is acid-labile and is typically removed during the final TFA-mediated cleavage from the resin, along with other tBu-based side-chain protecting groups. smolecule.com
| Property | Value |
|---|---|
| Compound Name | This compound; N-gamma-Trityl-L-asparagine peptide.com |
| CAS Number | 132388-58-0 peptide.com |
| Molecular Formula | C₂₃H₂₂N₂O₃ peptide.com |
| Molecular Weight | 374.4 g/mol peptide.com |
| Function in Peptide Synthesis | Protected amino acid building block smolecule.com |
| Protecting Group | Trityl (Trt) on the side-chain amide |
| Key Advantages | Prevents side-chain dehydration and deamidation; improves solubility peptide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPJQYCERAMFI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428598 | |
| Record name | H-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-58-0 | |
| Record name | N-(Triphenylmethyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine, N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Advanced Preparative Techniques for H Asn Trt Oh
Purification and Characterization of H-Asn(Trt)-OH for Research Applications
Chromatographic Techniques for High-Purity this compound Isolation
Chromatographic methods are indispensable for the isolation and purification of this compound, effectively separating it from synthetic byproducts, unreacted starting materials, and potential impurities. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
Silica (B1680970) Gel Chromatography: This is a widely employed technique for the purification of this compound. It relies on the principle of adsorption chromatography, where the compound is separated based on its polarity as it interacts with a stationary phase (silica gel) and a mobile phase (solvent system). Common purification strategies involve using silica gel as the stationary phase and eluting with solvent mixtures, often gradients of polar solvents in less polar solvents. For instance, purification might involve eluting with a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) csic.esnih.gov or mixtures of hexane (B92381) and ethyl acetate (B1210297) mdpi.com. Thin-layer chromatography (TLC) using silica gel plates is frequently used in conjunction with column chromatography to monitor the separation process and assess the purity of fractions collected csic.esrsc.org.
High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful analytical tool for assessing the purity of this compound and can also be utilized for preparative isolation of highly pure material. Reversed-phase HPLC (RP-HPLC), typically employing C18 columns, is common for analyzing amino acid derivatives and peptides, separating compounds based on their hydrophobicity echemi.com. Purity is routinely confirmed by HPLC, with chromatograms analyzed to identify and quantify any impurities ruifuchemical.comchemimpex.comsigmaaldrich.comsmolecule.comsigmaaldrich.com. Chiral HPLC methods are also employed for related derivatives to confirm enantiomeric purity chemimpex.com.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used primarily for monitoring the progress of synthesis reactions and for preliminary purity checks of isolated compounds. It involves spotting the sample onto a TLC plate coated with silica gel and developing it with an appropriate solvent system. Visualization of the separated components, often under UV light or by using staining reagents, allows for an assessment of the number of components present, indicating purity. A single spot on a TLC plate generally signifies a pure compound ruifuchemical.com.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Components | Monitoring Method |
| Column Chromatography | Silica Gel | Methanol/DCM gradients, Hexane/Ethyl Acetate gradients | TLC |
| HPLC | C18 (RP-HPLC) | Water/Acetonitrile (B52724) gradients with additives (e.g., TFA) | UV Detection |
| TLC | Silica Gel | Methanol/DCM, Hexane/Ethyl Acetate, Chloroform/Methanol mixtures | Visualisation |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for confirming the chemical structure and assessing the purity of this compound, providing definitive evidence of its identity and integrity for research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation. It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For this compound, ¹H NMR would reveal characteristic signals corresponding to the trityl group's phenyl protons (typically in the aromatic region, ~7.1-7.4 ppm), the alpha-proton, the beta-methylene protons of the asparagine residue, and the amide protons. The presence and integration of these signals, along with their chemical shifts, confirm the expected structure. ¹³C NMR provides complementary information about the carbon backbone and functional groups. Standard NMR spectra for this compound are confirmed to be in accordance with reference standards, ensuring its identity and purity ruifuchemical.com. While specific detailed spectral data for this compound itself is often found in supplier documentation or specialized databases, the general principles of NMR are applied to verify its structure.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide the accurate mass-to-charge ratio (m/z) of the molecular ion or its fragments, thereby verifying the compound's molecular formula (C₂₃H₂₂N₂O₃, molecular weight ~374.4 g/mol ) smolecule.comnih.gov. MS analysis, often performed in conjunction with chromatographic separation (LC-MS), is a powerful tool for identifying impurities that might not be readily detected by other methods. Standard mass spectra of this compound are reported to be consistent with its known structure ruifuchemical.com.
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. Characteristic absorption bands would be expected for the amide carbonyl (C=O) stretch, the N-H stretches of the amine and amide groups, and C-H stretches from the trityl and asparagine moieties. While IR is less definitive for complete structural elucidation compared to NMR, it serves as a valuable complementary technique for confirming the presence of key functional groups and can aid in purity assessment by revealing the absence of unexpected functional groups from contaminants.
Compound List:
this compound
L-Asparagine
N-Trityl-L-asparagine
Nγ-Trityl-L-Asparagine
N-(Triphenylmethyl)-L-asparagine
Nα-Acetyl-Nγ-trityl-L-asparagine
Nα-(phenoxycarbonyl)-Nγ-trityl-L-asparagine
Nδ-trityl-L-glutamine
Trt-Asn(Trt)-OH
Trt-Gln(Trt)-OH
L-threo-β-Hydroxyasparagine
Fmoc-Asn(Trt)-OH
Fmoc-L-Asn(Trt)-OH
Z-Ngamma-trityl-L-asparagine
Z-L-Asn(Trt)-OH
this compound·H2O
Nα-Fmoc-Nγ-trityl-L-asparagine
Nα-Fmoc-Nβ-trityl-L-asparagine
L-Asparagine-N-Fmoc,N-beta-trityl-15N2
Advanced Applications of H Asn Trt Oh in Peptide Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) Utilizing H-Asn(Trt)-OH
The incorporation of asparagine (Asn) into peptide sequences presents unique challenges, primarily related to side reactions of its carboxamide side chain. The use of a protecting group on the side-chain amide nitrogen is crucial to minimize these issues, especially during the synthesis of long peptides where the residue is repeatedly exposed to coupling reagents. peptide.com In Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), the triphenylmethyl (Trityl, Trt) group is the preferred choice for protecting the asparagine side chain. peptide.comiris-biotech.de
Fmoc-Based SPPS Strategies with Trityl-Protected Asparagine
The Fmoc/tBu strategy has become a cornerstone of modern SPPS, largely replacing the older Boc/Bzl chemistry due to its use of milder reaction conditions. iris-biotech.deluxembourg-bio.com The orthogonality of the base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl (tBu) type groups for side-chain protection allows for selective deprotection steps. iris-biotech.depeptide.com Within this framework, Fmoc-Asn(Trt)-OH is a critical building block. medchemexpress.comnih.gov The trityl protection on the side-chain amide prevents the formation of nitriles, a potential side reaction when using unprotected asparagine with carbodiimide (B86325) coupling reagents. peptide.compeptide.com Furthermore, the Trt group significantly enhances the solubility of the Fmoc-amino acid derivative in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), a stark contrast to the poor solubility of Fmoc-Asn-OH. peptide.compeptide.com This improved solubility is instrumental in achieving purer peptide products. sigmaaldrich.comsigmaaldrich.com
The favorable solubility profile of Fmoc-Asn(Trt)-OH makes it highly compatible with automated SPPS protocols. peptide.compeptide.com Its ready dissolution in standard solvents ensures efficient and reliable delivery and reaction within automated synthesizers. Research has documented the successful use of Fmoc-Asn(Trt)-OH in automated synthesizers like the Applied Biosystems ABI 433, employing standard activation methods. medsci.org The use of pre-weighed cartridges of Fmoc-Asn(Trt)-OH is also common in automated synthesis workflows. researchgate.net This integration facilitates the routine and efficient synthesis of complex peptides containing asparagine residues, minimizing manual intervention and improving reproducibility. The SPOT synthesis method, a technique for simultaneous multiple peptide synthesis on membrane supports, also utilizes Fmoc-Asn(Trt)-OH, showcasing its versatility in high-throughput applications. researchgate.net
The efficiency of incorporating the this compound residue into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. A variety of activators are used in conjunction with this building block.
Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective but are typically used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to suppress side reactions and minimize racemization. bachem.com
Onium Salts : Aminium/uronium and phosphonium (B103445) salt-based reagents are highly popular for their efficiency. bachem.com Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) achieve high coupling rates. medsci.orgbachem.com These reactions require the presence of a non-nucleophilic base, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being the most common choices in Fmoc-SPPS. bachem.comuci.edu
Research has shown that different coupling strategies can yield comparable results. For instance, a study comparing Fmoc-Axx/BOP/HOBt/NMM with Fmoc-AXX/HATU/HOAt/NMM for incorporating Fmoc-Asn(Trt)-OH found the outcomes to be similar. However, optimization is often sequence-dependent, and factors like steric hindrance from the bulky Trt group must be considered.
| Reagent Class | Examples | Activator/Additive | Base Required | Key Considerations | Citations |
|---|---|---|---|---|---|
| Carbodiimides | DIC | HOBt, Oxyma Pure | No (for base-free conditions) | Additives are crucial to prevent side reactions and racemization. | bachem.com, |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Internal (HOBt or HOAt moiety) | DIPEA, NMM | Highly efficient and fast-reacting; standard for automated synthesis. | medsci.org, bachem.com |
| Phosphonium Salts | PyBOP, BOP | Internal (HOBt moiety) | DIPEA, NMM | Very effective, though byproducts can be a concern. | bachem.com, |
The use of the trityl protecting group on the asparagine side chain has a multifaceted impact on the efficiency of peptide chain elongation.
Advantages:
Prevention of Side Reactions : The primary advantage is the effective prevention of side-chain dehydration to a nitrile during the activation step, particularly with carbodiimide reagents. peptide.com
Enhanced Solubility : The bulky and hydrophobic Trt group significantly improves the solubility of the Fmoc-amino acid building block in organic solvents like DMF, which is a major advantage over the poorly soluble Fmoc-Asn-OH. peptide.compeptide.com This leads to more efficient and complete coupling reactions, resulting in higher purity of the final peptide. sigmaaldrich.comsigmaaldrich.com
Suppression of Aggregation : Bulky trityl-type protecting groups can help reduce aggregation during the solid-phase synthesis of difficult peptide sequences. thieme-connect.com
Disadvantages:
Steric Hindrance : The sheer size of the trityl group can sometimes impede coupling efficiency due to steric hindrance, especially when coupling to a sterically crowded N-terminus. Studies have shown that in certain sequences, the coupling efficiency of Fmoc-Asn(Trt)-OH can be lower than that of derivatives with smaller protecting groups like Tmob.
Slower Deprotection : The trityl group is cleaved with trifluoroacetic acid (TFA) during the final deprotection step. peptide.com While this cleavage is generally efficient, it can be slow when the Asn(Trt) residue is located at the N-terminus of the peptide. peptide.comsigmaaldrich.comthermofisher.com In such cases, extended reaction times (e.g., 2-3 hours) are often necessary to ensure complete removal of the protecting group. peptide.comsigmaaldrich.com
Cleavage and Deprotection Strategies for Trityl-Protected Asparagine Residues
The removal of the trityl protecting group from the asparagine side chain is a critical step that requires carefully controlled conditions to ensure complete deprotection without compromising the integrity of the peptide.
The trityl group is known for its high acid lability and can be cleaved under mild acidic conditions. rapp-polymere.compeptide.com A common reagent for this purpose is trifluoroacetic acid (TFA). peptide.com For the synthesis of protected peptide fragments, cleavage from highly acid-sensitive resins like 2-chlorotrityl resin can be achieved with solutions such as acetic acid/trifluoroethanol/DCM or as low as 0.5-1% TFA in DCM. rapp-polymere.comsigmaaldrich.comsigmaaldrich.com For complete deprotection and release of the free peptide, a higher concentration of TFA, typically 95%, is used. rapp-polymere.com
The cleavage process often includes scavengers to prevent the reactive trityl cation from causing side reactions, such as the alkylation of sensitive residues like tryptophan. sigmaaldrich.comuci.edu Triisopropylsilane (TIS) is a commonly used scavenger that assists in the removal of the trityl group. sigmaaldrich.comuci.edu
| Cleavage Condition | Reagents | Purpose | References |
|---|---|---|---|
| Mild Cleavage | AcOH/Trifluoroethanol/DCM or 0.5-1% TFA in DCM | Cleavage of protected peptides from acid-sensitive resins | rapp-polymere.comsigmaaldrich.comsigmaaldrich.com |
| Full Deprotection | 95% TFA | Release of free peptides | rapp-polymere.com |
| Scavenging | Triisopropylsilane (TIS) | Prevents side reactions from the trityl cation | sigmaaldrich.comuci.edu |
While the trityl group is generally easy to remove, challenges can arise when the Asn(Trt) residue is located at the N-terminus of the peptide. peptide.comsigmaaldrich.com Under standard conditions, the TFA deprotection of an N-terminal trityl-protected asparagine can be incomplete, leading to low yields and impure products. nih.govsigmaaldrich.comablesci.com This phenomenon is attributed to the slow removal of the trityl group when it is in close proximity to a free amino group. nih.gov This issue is specific to asparagine and is not observed with N-terminal glutamine. nih.gov
To overcome this sluggish deprotection, extending the cleavage time, for instance to four hours, is a common strategy. sigmaaldrich.comsigmaaldrich.com Another approach is the use of a methyl-trityl protecting group, which has been shown to be more rapidly cleaved than the unsubstituted trityl group, ensuring complete and fast deprotection. nih.govgoogle.com Incomplete deprotection has also been noted when an Asn(Trt) residue is near a reduced peptide bond, a phenomenon explained by the relative positions of the side-chain amide and the aminomethylene bond, along with preferential protonation of the secondary amine. nih.gov
Liquid-Phase Peptide Synthesis (LPPS) with this compound
Liquid-phase peptide synthesis (LPPS) presents an alternative to SPPS, offering potential advantages in terms of crude purity, lower reagent consumption, and scalability. digitellinc.com this compound can be effectively utilized in modern LPPS techniques.
One-Pot Nanostar Sieving Techniques in LPPS
A novel LPPS approach, termed PEPSTAR (PEPtide synthesis via one-pot nanoSTAR sieving), utilizes a three-armed "nanostar" as a soluble support for the growing peptide chain. digitellinc.comformulationbio.com In this method, standard Fmoc chemistry is employed, and after each coupling and deprotection cycle, the larger peptide-nanostar construct is separated from smaller reaction debris and excess reagents via organic solvent nanofiltration (OSN). digitellinc.comaiche.org This "molecular sieving" allows for a one-pot synthesis, eliminating the need for phase or material transfers between cycles. digitellinc.comformulationbio.com The monodisperse nature of the nanostar support enables precise, real-time reaction monitoring through liquid chromatography and mass spectrometry (LC-MS). aiche.org This technique has been successfully used to synthesize peptides of high purity. aiche.org
Continuous Flow Liquid-Phase Polypeptide Synthesis Methodologies
Continuous flow technology is another advancement in LPPS aimed at improving efficiency and sustainability. sioc-journal.cn Systems have been developed that automate the repeated amidation and deprotection steps required in peptide synthesis. peptidream.comrsc.org These synthesizers can integrate micro-flow reactors for amidation, extraction units for workup, and concentration units, all operated by a control system. peptidream.comrsc.org Such systems enable continuous production with in-line monitoring, for example, using near-infrared (NIR) spectroscopy to track peptide bond formation. peptidream.com This approach significantly reduces waste and synthesis time compared to conventional batch processes. peptidream.comrsc.org Recent developments include the use of hydrophobic silicon-based carriers in a microreactor system, allowing for the use of greener solvents and achieving high purity products with very short reaction times. sioc-journal.cn
Fragment Condensation and Convergent Synthesis Approaches
Utilizing this compound in Fragment Assembly
The unique properties of Fmoc-Asn(Trt)-OH make it an invaluable building block for creating peptide fragments intended for convergent assembly. Researchers synthesize di-, tri-, or even larger peptide fragments containing this derivative, which are then used in subsequent ligation steps.
For example, in the solution-phase synthesis of hemopressin peptides, a C-terminal heptapeptide (B1575542) fragment, H-Asn(Trt)-Phe-Lys(Boc)-Phe/Leu-Leu-Ser(But)-His(Trt)-OBut, was assembled. nih.gov This key intermediate was created through the condensation of smaller fragments, such as the dipeptide Fmoc-Asn(Trt)-Phe-OH. nih.gov This highlights the utility of creating stable, Asn(Trt)-containing blocks for further coupling.
The following table summarizes examples of peptide fragments synthesized using Fmoc-Asn(Trt)-OH for use in convergent synthesis.
| Peptide Fragment | Parent Therapeutic Peptide | Synthesis Strategy | Reference |
| Fmoc-Asn(Trt)-Phe-OH | Teriparatide | Liquid-phase fragment synthesis | google.com |
| Fmoc-Asn(Trt)-Leu-Gly-OH | Teriparatide | Liquid-phase fragment synthesis | google.com |
| H-Asn(Trt)-Phe-Lys(Boc)-Leu-Leu-Ser(But)-His(Trt)-OBut | Hemopressin | Solution-phase fragment condensation | nih.gov |
| Fmoc-Asn(Trt)-Gly-OH | Bivalirudin (B194457) | Solid-phase fragment condensation | google.com |
Synthesis of Modified Peptides and Peptidomimetics Incorporating this compound
The incorporation of modified amino acids and structural constraints into peptides is a key strategy for developing new therapeutics with improved pharmacological profiles. This compound, primarily as its Fmoc-protected counterpart, is frequently used in the synthesis of these complex molecules, including peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides.
Design and Synthesis of Peptide-Based Therapeutics
Fmoc-Asn(Trt)-OH is a standard reagent in the solid-phase peptide synthesis (SPPS) of numerous peptide-based therapeutics. Its use ensures the integrity of the asparagine residue during the demanding, repetitive cycles of coupling and deprotection. researchgate.netnih.gov For instance, the synthesis of teriparatide, a recombinant form of parathyroid hormone used for treating osteoporosis, involves the sequential coupling of amino acids, including Fmoc-Asn(Trt)-OH, onto a solid support. google.comgoogle.com Similarly, the synthesis of the anticoagulant bivalirudin involves the use of an Asn(Trt)-containing fragment. google.com These examples underscore the reliability of the trityl protecting group for the asparagine side chain in the production of complex pharmaceutical peptides.
Incorporation into Cyclic and Linear Peptides for Enhanced Stability
A major challenge in peptide therapeutics is their susceptibility to degradation by proteolytic enzymes. mdpi.com Cyclization is a widely adopted strategy to enhance peptide stability by restricting the molecule's conformation and making it less accessible to proteases. nih.govmdpi.com
Fmoc-Asn(Trt)-OH is instrumental in the synthesis of such stabilized peptides.
Cyclic Peptides: The synthesis of the VarvA cyclotide, a plant-derived cyclic peptide, begins with the loading of Fmoc-Asn(Trt)-OH onto a 2-chlorotrityl chloride resin. mdpi.com The synthesis of oxytocin (B344502) and its analogs, which feature a disulfide bridge, also commonly employs Fmoc-Asn(Trt)-OH. jst.go.jpnih.gov Research into oxytocin analogs has shown that specific cyclization strategies, such as using a chloroacetyl group instead of the native disulfide bond, can significantly increase stability in colonic models. nih.gov
Linear Peptides: In the development of analogs for the peptide drug CN2097, a linear peptide sequence containing asparagine was assembled on a solid support using Fmoc-Asn(Trt)-OH before cyclization was induced. google.com This demonstrates the compound's role in building the linear precursor required for creating stabilized cyclic structures.
The table below details peptides where this compound was used in the synthesis to achieve enhanced stability, often through cyclization.
| Peptide | Modification for Stability | Role of this compound | Reference |
| VarvA Cyclotide | Backbone cyclization | Initial amino acid loaded onto resin | mdpi.com |
| Oxytocin | Disulfide bridge cyclization | Incorporated into the peptide backbone via SPPS | jst.go.jp |
| Oxytocin Analog | Chloroacetyl cyclization | Incorporated into the linear precursor via SPPS | nih.gov |
| CN2097 Analog | Backbone cyclization | Incorporated into the linear precursor via SPPS | google.com |
Synthesis of Unnatural Amino Acid-Containing Peptides
The incorporation of unnatural amino acids is a powerful tool for modulating the biological activity, stability, and conformational properties of peptides. nih.gov Research has shown that synthesis methods designed to create unnatural peptides are compatible with a wide array of standard protected amino acids, including Asn(Trt). nih.gov
Furthermore, the trityl protecting group strategy has been extended to the synthesis of unnatural asparagine derivatives themselves. An efficient synthesis for an orthogonally protected L-threo-β-hydroxyasparagine, an unnatural amino acid, was developed where a trityl group was installed on the side-chain carboxamide to prevent unwanted side reactions during subsequent steps. nih.gov This derivative, L-threo-Fmoc-β-Othis compound, was created for use in the total synthesis of the complex peptide katanosin B. nih.gov Similarly, the synthesis of another unnatural amino acid, Fmoc-L-threo-EtO-Asn(Trt)-OH, was undertaken for the synthesis of Pipecolidepsin A. ub.edu
The combination of unnatural amino acids and cyclization can lead to peptides with dramatically improved stability. In a study on oxytocin analogs, the substitution of specific amino acids with their D-enantiomers (a type of unnatural amino acid) within a cyclic structure resulted in a peptide that was over 95% stable after 1.5 hours in a human colonic model, a significant increase compared to the native peptide. nih.gov The synthesis of these potent analogs relies on the foundational chemistry of SPPS, where building blocks like Fmoc-Asn(Trt)-OH are essential. nih.govnih.gov
Mechanistic and Theoretical Considerations of Trityl Protection in Asparagine Chemistry
Steric and Electronic Effects of the Trityl Group on Asparagine Reactivitybenchchem.com
The trityl (triphenylmethyl) group is a bulky, sterically demanding substituent. When attached to the side chain amide nitrogen of asparagine (forming Asn(Trt)), it significantly influences the molecule's reactivity. Sterically, the large trityl group can hinder access to nearby reactive centers, potentially affecting the rate and outcome of coupling reactions. Electronically, the triphenylmethyl moiety is a relatively electron-donating group due to the delocalization of electron density into the phenyl rings. This electronic effect can subtly alter the electron distribution within the asparagine residue, though its primary impact is often considered to be steric. The trityl group's bulk also contributes to increased solubility of protected amino acid derivatives in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), compared to unprotected asparagine peptide.compeptide.com.
Prevention of Side Reactions: Dehydration to Nitriles and Succinimide (B58015) Formationpeptide.comacs.org
Asparagine residues are prone to two significant side reactions during peptide synthesis: dehydration of the side chain amide to a nitrile, and intramolecular cyclization to form a succinimide intermediate. The trityl group, by protecting the side chain amide nitrogen, effectively prevents these undesirable transformations peptide.compeptide.com.
Dehydration to Nitriles: Unprotected asparagine's amide group can undergo dehydration, particularly under activating or coupling conditions, leading to the formation of a nitrile. The trityl group shields the amide nitrogen, rendering it less susceptible to such reactions peptide.com.
Succinimide Formation: Asparagine, like aspartic acid, can cyclize intramolecularly to form a succinimide intermediate acs.orgresearchgate.net. This occurs when the backbone nitrogen of the subsequent amino acid residue attacks the side-chain carbonyl carbon of asparagine. The trityl group's presence on the side chain amide nitrogen sterically hinders this cyclization, thereby preventing succinimide formation peptide.compeptide.com. Succinimide intermediates are problematic as they can lead to racemization and the formation of β-aspartyl linkages acs.orgresearchgate.netnih.gov.
Racemization Studies in Asparagine Residues During Peptide Synthesispeptide.compeptide.comadvancedchemtech.com
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, especially for residues like asparagine and histidine. The trityl group plays a role in mitigating this issue, primarily by preventing the formation of the succinimide intermediate, which is a major pathway for racemization.
Asparagine residues can racemize through the formation of a succinimide intermediate, which is then prone to enolization and deprotonation at the α-carbon. This process is facilitated by the increased acidity of the α-carbon in the succinimide ring acs.orgnih.govacs.org. The mechanism involves:
Cyclization: The amide nitrogen of the asparagine side chain attacks the α-carbon of the peptide bond, forming a five-membered succinimide ring. This process can be facilitated by activating agents used in peptide coupling acs.orgresearchgate.net.
Enolization and Deprotonation: The succinimide intermediate, due to resonance stabilization, has an acidic α-carbon. In the presence of a base or even neutral water molecules acting as proton relays, the α-carbon can be deprotonated, forming an enolate intermediate acs.orgnih.govacs.orgscirp.org.
Racemization: The planar enolate intermediate can be reprotonated from either face, leading to the formation of both L- and D-enantiomers. This process can occur multiple times, leading to significant racemization acs.orgresearchgate.netnih.gov.
Hydrolysis: Hydrolysis of the succinimide intermediate can yield either the original α-aspartyl residue or the β-aspartyl (isoaspartyl) residue, with the latter often predominating acs.orgnih.gov. If the succinimide intermediate has racemized, hydrolysis will produce D-aspartyl and D-isoaspartyl residues.
Asparagine's succinimide formation is particularly problematic because it involves the release of ammonia, making the cyclization irreversible and the succinimide intermediate more stable than that derived from aspartic acid acs.orgresearchgate.net.
The trityl group is a key strategy for minimizing racemization of asparagine residues during peptide synthesis. Its primary function is to prevent the formation of the succinimide intermediate in the first place peptide.compeptide.com. By sterically blocking the side chain amide nitrogen, the trityl group inhibits the intramolecular cyclization that leads to the succinimide ring peptide.compeptide.com.
Prevention of Succinimide Formation: The most direct role of the trityl group is to prevent the initial cyclization step that generates the racemization-prone succinimide intermediate peptide.compeptide.com.
Solubility Enhancement: As mentioned earlier, the trityl group improves the solubility of asparagine derivatives, which can lead to more efficient coupling reactions and potentially reduce the need for prolonged activation times that might otherwise promote racemization peptide.compeptide.com.
Acidic Deprotection: The trityl group is typically removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) peptide.comru.nlresearchgate.net. This acidic deprotection is generally orthogonal to other protecting groups used in Fmoc/tBu chemistry and does not typically induce racemization itself. However, it's important to note that while trityl protection prevents succinimide formation, it does not inherently prevent racemization that might occur through other mechanisms, particularly with other amino acids like histidine peptide.comug.edu.plnih.gov.
Analytical and Methodological Research Involving H Asn Trt Oh
Chromatographic Analysis in Peptide Synthesis Monitoring
Chromatographic techniques are indispensable for monitoring the progress of peptide synthesis and assessing the purity of protected amino acid building blocks like H-Asn(Trt)-OH.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for evaluating the purity of this compound and for monitoring its incorporation into peptide chains during synthesis. HPLC methods, often employing reversed-phase (RP) or normal-phase chromatography, can separate this compound from starting materials, by-products, and other impurities. The retention time and peak shape provide crucial information about the compound's purity. For instance, a sharp, symmetrical peak at a characteristic retention time indicates high purity. Studies often report the percentage of peak area corresponding to the main compound to quantify purity. While specific retention time data for this compound across various HPLC systems are not universally standardized, typical RP-HPLC methods for protected amino acids involve gradients of acetonitrile (B52724) or methanol (B129727) in water, often with additives like trifluoroacetic acid (TFA) to improve peak shape and separation researchgate.netambeed.com. The trityl group's hydrophobicity influences its retention behavior on RP columns.
Ensuring the enantiomeric purity of this compound is paramount, as even small amounts of the D-enantiomer can lead to epimerization and altered biological activity in the final peptide. Chiral chromatography, particularly chiral HPLC, is the gold standard for this assessment researchgate.netamericanpharmaceuticalreview.comsigmaaldrich.com. This technique utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomers of this compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown efficacy in separating various N-protected amino acids, including those with bulky side-chain protecting groups like trityl nih.govscielo.brwindows.net. The separation is achieved by forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The efficiency of separation is quantified by parameters like the separation factor (α) and resolution (Rs). Studies have explored various mobile phase compositions (e.g., mixtures of hexane (B92381), isopropanol, ethanol, or acetonitrile) and stationary phases to optimize the enantioseparation of protected amino acids nih.govscielo.brwindows.net.
Mass Spectrometry (MS) for Characterization of this compound and its Peptide Products
Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for characterizing peptides synthesized using it. Electrospray Ionization (ESI) coupled with MS is commonly used. ESI-MS can provide the accurate mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, allowing for direct confirmation of its identity. For this compound (molecular weight 374.43 g/mol ), ESI-MS would typically detect a protonated ion [M+H]+ at m/z 375.15 or other adducts depending on the ionization conditions smolecule.compeptide.comnih.gov. In peptide synthesis, MS is crucial for verifying the mass of the synthesized peptide, confirming the successful incorporation of this compound, and identifying potential modifications or side reactions. Tandem mass spectrometry (MS/MS) can further elucidate the peptide sequence and structure by fragmenting the parent ion.
Derivatization Strategies for Analytical Purposes
Derivatization is often employed to enhance the detectability, chromatographic behavior, or chiral recognition of amino acids and their derivatives.
One strategy for determining the enantiomeric purity of amino acids and their derivatives, including protected ones like this compound, involves derivatization with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on achiral stationary phases using techniques like HPLC or GC nih.govresearchgate.netresearchgate.net. While specific literature detailing the esterification of this compound with chiral adducts for enantioselectivity determination was not directly found in the provided snippets, this is a well-established general approach for amino acids. For example, chiral isothiocyanates or chloroformates are commonly used chiral derivatizing agents (CDAs). The resulting diastereomeric esters or amides can then be analyzed by HPLC, where their separation is monitored by UV or MS detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is vital for confirming the structure and purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's atomic connectivity and environment. The characteristic signals from the trityl group (multiple aromatic protons and carbons), the asparagine backbone (α-carbon, α-proton, carbonyl carbons), and the side chain amide protons and carbons are observed. For example, ¹H NMR would show signals in the aromatic region (around 7.2-7.4 ppm) for the phenyl rings of the trityl group, a signal for the α-proton, and signals for the side chain protons. ¹³C NMR would reveal distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the α-carbon, and the numerous carbons of the trityl group, including the quaternary trityl carbon. While specific NMR data for this compound were not directly detailed in the provided search results, studies on similar N-trityl protected amino acids, like N-trityl-L-valine, show characteristic aromatic signals for the trityl group and distinct signals for the amino acid backbone and side chain vulcanchem.com. NMR is also used to confirm the absence of impurities and the integrity of the protecting group.
Emerging Research Directions and Future Perspectives
Novel Protecting Group Strategies Building upon Trityl Chemistry
The trityl (triphenylmethyl) group has been a cornerstone in the protection of asparagine and glutamine side-chain amides during peptide synthesis. Its primary function is to prevent undesirable side reactions, such as dehydration to nitriles or cyclization, which can occur with unprotected amide groups under certain synthetic conditions nih.govpeptide.comresearchgate.netjournals.co.za. The trityl group is known for its acid lability, typically being removed by trifluoroacetic acid (TFA), which makes it compatible with Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS) strategies peptide.compeptide.comalfa-chemistry.com.
Research continues to explore modifications and enhancements of trityl chemistry. For instance, the 4-methyltrityl (Mtt) group, a structural analogue of trityl, has been developed to allow for more rapid cleavage from protected peptides, offering an alternative for specific synthetic needs nih.gov. Other trityl-type protecting groups, such as 4-methoxytrityl (Mmt) and 4,4'-dimethoxy-4-methyltrityl (Dmt), also offer varying degrees of acid lability, providing chemists with a toolkit for orthogonal protection strategies ru.nl. The development of Nα-trityl-amino acids, in conjunction with base-labile side-chain protecting groups, represents a novel approach for assembling peptides under mild conditions, potentially beneficial for sensitive biomolecules csic.es. These advancements aim to improve the efficiency, selectivity, and scope of peptide synthesis by refining the properties and cleavage kinetics of trityl-based protecting groups.
| Protecting Group | Side Chain Protected | Primary Cleavage Condition | Notes |
| Trityl (Trt) | Asn/Gln amide | Acid (e.g., TFA) | Improves solubility, stable to base and hydrogenation. |
| 4-Methyltrityl (Mtt) | Asn/Gln amide | Acid | Faster cleavage compared to Trt. |
| 4-Methoxytrityl (Mmt) | Asn/Gln amide | Acid | Generally more labile than Trt. |
| 4,4'-Dimethoxy-4-methyltrityl (Dmt) | Asn/Gln amide | Acid | Offers specific cleavage kinetics. |
Applications in Combinatorial Chemistry and Library Synthesis
The efficiency and versatility of H-Asn(Trt)-OH, particularly in its N-Fmoc or N-Boc protected forms, make it an indispensable component in combinatorial chemistry and the synthesis of peptide libraries. Combinatorial chemistry enables the rapid generation of a large number of diverse peptide sequences, which are then screened for biological activity or therapeutic potential pharmatutor.orggoogle.com. The use of protected amino acids like N-Trityl-Asparagine allows for controlled peptide chain elongation, a fundamental requirement for building these complex libraries chemimpex.comchemimpex.com.
N-Trityl-Asparagine derivatives are instrumental in constructing diverse peptide libraries for drug discovery screening chemimpex.comchemimpex.com. Parallel array synthesis, a method where individual reaction products are synthesized and maintained in separate vessels, is a preferred form of combinatorial chemistry that leverages such building blocks google.com. The ability to incorporate asparagine residues with side-chain protection ensures the integrity of the peptide sequence during library synthesis, contributing to the generation of high-quality compound collections for high-throughput screening peptide.com.
Integration with Advanced Automation in Peptide Synthesis
The advent of solid-phase peptide synthesis (SPPS) revolutionized peptide production, and its subsequent automation has further enhanced its capabilities csic.esbeilstein-journals.org. This compound, and more commonly its N-protected counterparts like Fmoc-Asn(Trt)-OH, are standard reagents in automated SPPS workflows. These protected amino acids are readily incorporated by automated synthesizers, allowing for the efficient and reproducible assembly of complex peptide sequences chemimpex.comchemimpex.comcsic.esbeilstein-journals.org.
The integration of N-Trityl-Asparagine into automated systems facilitates high-throughput synthesis, enabling researchers to produce large quantities of peptides for various applications. Modern automated synthesizers, often employing Fmoc chemistry, can efficiently handle protected amino acids, including those with trityl-protected asparagine side chains, leading to significantly improved yields and purity compared to manual methods alfa-chemistry.comcsic.es. Innovations such as the use of "tea bags" for multiple peptide synthesis in automated systems further underscore the compatibility and efficiency gains achieved through automation with these essential building blocks csic.es.
Potential in Targeted Drug Delivery Systems
Peptides are increasingly recognized for their potential in targeted drug delivery, owing to their specificity, biocompatibility, and ability to interact with biological targets. This compound and its derivatives play a role in the development of these advanced therapeutic strategies. The trityl group's presence can influence peptide solubility and handling, while the asparagine residue itself can be a point of modification or interaction within a drug delivery construct chemimpex.comchemimpex.com.
The compound is utilized in bioconjugation techniques, which are essential for attaching peptides to various biomolecules, nanoparticles, or drug payloads, thereby creating targeted delivery systems chemimpex.comchemimpex.com. For instance, N-Boc-Nγ-trityl-L-asparagine derivatives have been implicated in the development of targeted drug delivery systems chemimpex.com. By enabling the precise synthesis of peptides with specific functionalities, N-Trityl-Asparagine contributes to the design of peptide-based therapeutics that can deliver drugs to specific cells or tissues, enhancing efficacy and reducing off-target effects.
Exploration in Biochemical Probes and Biological System Studies
This compound serves as a valuable tool in the design and synthesis of biochemical probes used to investigate biological systems and molecular interactions. Its incorporation into peptide sequences allows researchers to create constructs that can report on cellular processes, enzyme activities, or protein-protein interactions smolecule.comchemimpex.com. The protected asparagine residue ensures that the side chain remains unreactive during synthesis, and its subsequent deprotection can reveal a functional group for probe attachment or interaction studies smolecule.com.
Furthermore, the broader field of paramagnetic chemical probes, which can include trityl radicals, is employed for studying biological macromolecules using techniques like EPR and NMR spectroscopy nih.gov. While not directly involving this compound as the probe itself, the chemical principles of stable radical protection and modification are relevant. The controlled synthesis of peptides containing N-Trityl-Asparagine enables the creation of specific molecular tools for dissecting complex biological pathways and understanding cellular mechanisms chemimpex.com.
Research on Protein Interactions and Functions using this compound containing constructs
The precise synthesis of peptides using building blocks like this compound is fundamental to studying protein interactions and functions. Peptides that mimic or interact with specific protein domains can be synthesized with high fidelity, allowing researchers to probe binding affinities, enzymatic activities, and signal transduction pathways smolecule.com. Research has shown that asparagine residues within peptide sequences can significantly influence binding affinities and biological activities, depending on their context within the peptide chain smolecule.com.
By utilizing N-Trityl-Asparagine, scientists can construct peptides that serve as specific inhibitors, activators, or probes for protein targets. These constructs are vital for understanding the intricate mechanisms of protein function, identifying key residues involved in interactions, and elucidating signaling cascades chemimpex.comchemimpex.comchemimpex.com. The ability to precisely control the incorporation of asparagine residues with their side chains protected and subsequently deprotected is crucial for generating functional peptide probes for these investigations.
Role in Research on Diabetes and Related Conditions (e.g., Islet Amyloid Polypeptide Synthesis)
Research into diabetes and related metabolic disorders, particularly those involving pancreatic islet function, has highlighted the importance of peptides like Islet Amyloid Polypeptide (IAPP), also known as amylin elisakits.co.uknih.govjpt.com. IAPP is a hormone co-secreted with insulin (B600854) by pancreatic beta cells and is implicated in the pathogenesis of type 2 diabetes, partly due to its tendency to form amyloid deposits in the islets of Langerhans elisakits.co.uknih.govjpt.com.
The synthesis and study of IAPP and its analogues, such as pramlintide (used in diabetes treatment), often require precise peptide synthesis methodologies researchgate.net. N-Trityl-Asparagine derivatives are valuable in this context, aiding in the synthesis and purification of peptides relevant to diabetes research lookchem.com. By facilitating the controlled incorporation of asparagine residues, these protected amino acids contribute to the creation of research tools and potential therapeutic agents aimed at understanding and managing diabetes. The efficient synthesis of IAPP fragments or modified versions for studying amyloidogenesis mechanisms can benefit from the use of N-Trityl-Asparagine lookchem.com.
List of Compounds Mentioned:
this compound
L-Asparagine
Trityl (Trt)
Fmoc (9-fluorenylmethoxycarbonyl)
Boc (t-butyloxycarbonyl)
4-methyltrityl (Mtt)
4-methoxytrityl (Mmt)
4,4'-Dimethoxy-4-methyltrityl (Dmt)
Islet Amyloid Polypeptide (IAPP)
Amylin
Pramlintide
Trityl radical
Q & A
Q. What are the critical steps in synthesizing H-Asn(Trt)-OH via solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically incorporated using Fmoc-based SPPS. Key steps include:
- Deprotection : Use 20% piperidine/DMF to remove the Fmoc group from the resin-bound peptide .
- Coupling : Activate this compound with coupling agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) or Oxyma in DMF, ensuring a 3- to 5-fold molar excess for sterically accessible sequences .
- Washing : Post-coupling, wash the resin with DMF and dichloromethane to remove unreacted reagents .
- Validation : Monitor coupling efficiency via Kaiser test or LC-MS to detect unreacted amines .
Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) confirms purity (>98% by area-under-curve analysis) .
- NMR : H and C NMR verify the Trityl group’s presence (e.g., aromatic protons at 7.2–7.4 ppm) and stereochemical integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: 375.4) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (chloroform, dichloromethane). For peptide synthesis:
- Pre-dissolve in DMF (10–20 mM) to prevent aggregation during coupling .
- Avoid prolonged exposure to DMSO to minimize racemization .
- Store desiccated at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
- Methodological Answer :
- Double Coupling : Repeat the coupling step with fresh reagents to overcome steric hindrance .
- Elevated Temperature : Perform reactions at 40–50°C to enhance mobility of bulky residues .
- Alternative Coupling Agents : Use Oxyma (ethyl cyanohydroxyiminoacetate) instead of HOBt for reduced racemization risk .
- Ultrasound Assistance : Apply sonication for 5–10 minutes to improve reagent diffusion into resin pores .
Q. What strategies minimize side reactions during Trityl group removal in this compound?
- Methodological Answer :
- Acidic Cleavage : Treat with 1% TFA in dichloromethane (2 × 30 minutes) to selectively remove the Trityl group while preserving acid-labile residues .
- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation byproducts .
- Monitoring : Use LC-MS to detect incomplete deprotection (e.g., residual Trityl mass +243.1 Da) .
Q. How to validate this compound as a reference standard for regulatory-compliant research (e.g., ICH guidelines)?
- Methodological Answer :
- Identity : Cross-validate via NMR (chemical shift matching) and HRMS (mass accuracy <2 ppm) .
- Purity : Establish a validated HPLC method with system suitability criteria (e.g., tailing factor <2.0, RSD <1% for retention time) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal stability .
Q. How to resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility empirically in DMSO, DMF, and chloroform at 10–50 mg/mL under nitrogen to exclude oxidation artifacts .
- Temperature Gradients : Assess solubility at 4°C, 25°C, and 40°C to identify optimal conditions for crystallization .
- Co-solvents : Add 5–10% ethanol or acetonitrile to aqueous buffers for improved dissolution in biophysical assays .
Q. What role does this compound play in glycopeptide synthesis, and what challenges arise?
- Methodological Answer :
- Orthogonal Protection : The Trityl group shields the Asn side chain during glycosylation, enabling selective deprotection for carbohydrate coupling .
- Challenges :
- Racemization : Prolonged exposure to basic conditions (e.g., piperidine) may invert the α-carbon stereochemistry. Mitigate by limiting deprotection times to <10 minutes .
- Aggregation : Use chaotropic agents (e.g., 6 M guanidine HCl) during SPPS to solubilize glycopeptide intermediates .
Q. How to design experiments assessing this compound racemization’s impact on peptide bioactivity?
- Methodological Answer :
- Kinetic Studies : Incubate this compound in DMF at 25°C, 37°C, and 50°C for 24–72 hours. Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol gradient) .
- Bioactivity Correlation : Synthesize peptides with D-Asn(Trt)-OH and compare receptor binding (e.g., SPR assays) to L-isoforms to quantify stereochemical effects .
Q. How to integrate this compound into automated peptide synthesizers for high-throughput workflows?
- Methodological Answer :
- Pre-activation : Pre-mix this compound with HATU and DIPEA in DMF for 2 minutes before injection to minimize dead time .
- Cartridge Design : Use low-volume reaction vessels (1–2 mL) to reduce reagent waste during small-scale syntheses .
- In-line Analytics : Integrate UV monitoring at 301 nm (Trityl absorption) to track real-time coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
